Thymidine glycol

Overview

Description

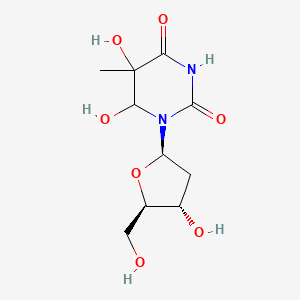

Thymidine glycol, also known as 5,6-dihydroxy-5,6-dihydrothymine, is a significant oxidative DNA lesion. It is formed when thymidine, a nucleoside component of DNA, undergoes oxidation. This compound is often used as a marker for oxidative stress and DNA damage, particularly in studies related to aging, cancer, and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymidine glycol can be synthesized through the oxidation of thymidine. One common method involves the use of osmium tetroxide as an oxidizing agent. The reaction typically yields a mixture of diastereomers, with the (5R,6S) and (5S,6R) isomers being predominant .

Industrial Production Methods: The synthesis generally involves controlled oxidation reactions under specific conditions to ensure the desired isomeric forms are obtained .

Chemical Reactions Analysis

Types of Reactions: Thymidine glycol undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other oxidative DNA lesions.

Reduction: this compound can be reduced back to thymidine under certain conditions.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.

Reducing Agents: Sodium borohydride, zinc in acetic acid.

Reaction Conditions: Typically, these reactions are carried out in aqueous or organic solvents under controlled temperatures and pH levels.

Major Products:

Oxidation Products: Further oxidized derivatives of this compound.

Reduction Products: Thymidine.

Substitution Products: Various nucleoside analogs depending on the nucleophile used

Scientific Research Applications

Thymidine glycol has several important applications in scientific research:

Chemistry: Used as a model compound to study oxidative DNA damage and repair mechanisms.

Biology: Serves as a biomarker for oxidative stress and DNA damage in cells.

Medicine: Investigated for its role in aging, cancer, and neurodegenerative diseases. It is also used in studies related to the efficacy of DNA repair enzymes.

Industry: While not widely used industrially, this compound is important in the development of diagnostic tools and therapeutic agents targeting oxidative DNA damage

Mechanism of Action

Thymidine glycol exerts its effects primarily through its incorporation into DNA. When present in DNA, it causes local perturbations in the double helix structure, leading to destabilization and impaired replication. This can result in mutations and cell cycle arrest. The compound is recognized and excised by DNA repair enzymes, particularly those involved in the base excision repair pathway .

Comparison with Similar Compounds

Thymine Glycol: Another oxidative DNA lesion similar to thymidine glycol but differs in its formation and specific effects on DNA.

Uracil Glycol: Formed from the oxidation of uracil, another pyrimidine base in RNA.

8-Oxo-2’-deoxyguanosine: A common oxidative lesion in DNA, formed from the oxidation of guanine.

Uniqueness of this compound: this compound is unique due to its specific formation from thymidine and its distinct effects on DNA structure and stability. Unlike other oxidative lesions, this compound causes significant destabilization of the DNA double helix, making it a critical marker for oxidative stress and DNA damage .

Biological Activity

Thymidine glycol (Tg), chemically known as 5,6-dihydroxy-5,6-dihydrothymine, is a significant oxidative DNA damage product resulting from the interaction of thymine with reactive oxygen species. Its biological activity is critical in understanding DNA repair mechanisms, mutagenesis, and the overall impact on cellular functions. This article explores the biological activity of this compound, including its effects on DNA structure, interactions with DNA-binding proteins, and implications in genetic mutations.

Formation and Characteristics of this compound

This compound is primarily formed through oxidative damage to thymine, often induced by environmental factors such as ultraviolet (UV) radiation or ionizing radiation. It can also arise from the hydrolytic deamination of 5-methylcytidine followed by oxidation. The compound exists in two stereoisomeric forms: (5R,6S)-thymidine glycol and (5S,6R)-thymidine glycol, which exhibit different biological properties and binding affinities .

Impact on DNA Structure and Function

Structural Changes : The incorporation of this compound into DNA leads to significant structural alterations. When thymidine is replaced by Tg in a DNA double helix, it affects the thermodynamic stability and overall conformation of the DNA strand. This change can influence how DNA-binding proteins recognize and interact with specific sites on the DNA .

DNA Repair Mechanisms : this compound poses a challenge for DNA repair enzymes. Studies have shown that human cells can repair hundreds of Tg lesions daily. However, these lesions can lead to increased mutagenesis if not repaired properly. The presence of Tg can block the activity of DNA polymerases during replication, leading to potential errors in genetic information transfer .

Mutagenic Potential

Research indicates that this compound can induce mutations under certain conditions. For instance, when Tg is positioned at unique sites within a single-stranded genome, it has been shown to cause site-specific mutagenesis in bacterial systems. The mechanism involves the formation of wobble base pairs during replication, which increases the likelihood of misincorporation events .

Interaction with DNA-Binding Proteins

This compound has been studied for its interactions with various DNA-binding proteins. For example, it has been observed that distamycin A binds to thymine glycol-containing DNA, suggesting that Tg affects the binding affinity of ligands to damaged DNA. This interaction is crucial for understanding how oxidative damage influences gene regulation and expression .

Table 1: Summary of Key Research Findings on this compound

Properties

IUPAC Name |

5,6-dihydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O7/c1-10(18)7(15)11-9(17)12(8(10)16)6-2-4(14)5(3-13)19-6/h4-6,8,13-14,16,18H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6+,8?,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEITGVZZHXKON-SKAWGCAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954355 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4,5,6-trihydroxy-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32645-65-1 | |

| Record name | 5,6-Dihydro-5,6-dihydroxythymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32645-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032645651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4,5,6-trihydroxy-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.